

# Technical Guide: Synthesis of 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

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## Compound of Interest

Compound Name:	2-amino-N-(2-hydroxyethyl)benzenesulfonamide
CAS No.:	959336-90-4
Cat. No.:	B113371

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## Abstract

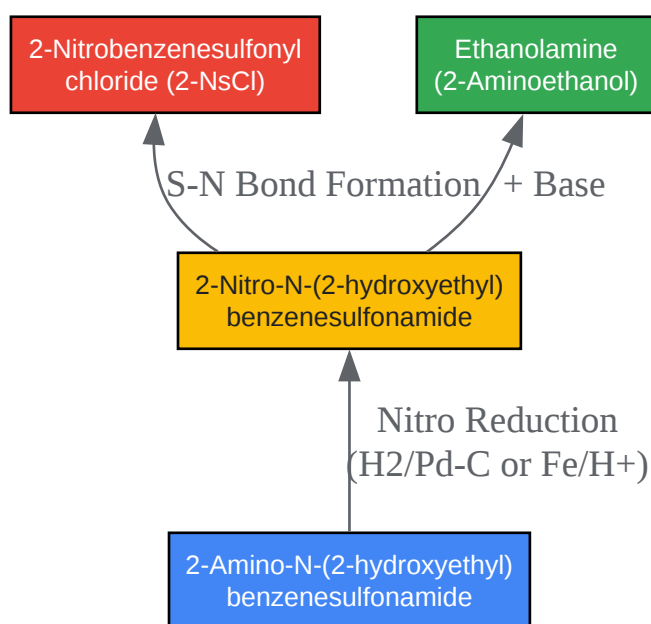
This technical guide details the synthesis of **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**, a functionalized sulfonamide scaffold often utilized in the development of carbonic anhydrase inhibitors, diuretic agents, and protease inhibitors. The protocol employs a robust two-step sequence: (1) the regioselective sulfonylation of ethanolamine using 2-nitrobenzenesulfonyl chloride, followed by (2) the chemoselective reduction of the nitro group to the aniline moiety. This approach avoids the regioselectivity issues associated with direct chlorosulfonation of aniline derivatives.

## Retrosynthetic Analysis & Strategy

The target molecule contains an ortho-amino group relative to the sulfonamide. Direct sulfonation of aniline typically yields the para-isomer (sulfanilamide derivatives) due to steric hindrance and electronic directing effects. Therefore, the ortho-nitro group is used as a "masked" amine.

## Strategic Disconnection

- Functional Group Interconversion (FGI): The ortho-amino group is derived from a nitro precursor.
- S-N Bond Disconnection: The sulfonamide bond is formed by reacting a sulfonyl chloride with a primary amine.



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Figure 1: Retrosynthetic disconnection showing the pathway from commercially available 2-nitrobenzenesulfonyl chloride.

## Experimental Protocol

### Step 1: Synthesis of 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide

This step relies on the nucleophilic attack of the primary amine of ethanolamine on the sulfonyl chloride.

- Challenge: Ethanolamine contains both an amine (-NH<sub>2</sub>) and an alcohol (-OH).

- **Solution:** The amine is significantly more nucleophilic than the alcohol. By maintaining low temperatures (0 °C) and controlling stoichiometry, chemoselectivity for the N-sulfonylation over O-sulfonylation is achieved.

## Reagents & Stoichiometry

Reagent	MW ( g/mol )	Equiv.	Role
2-Nitrobenzenesulfonyl chloride	221.62	1.0	Electrophile
Ethanolamine	61.08	1.1	Nucleophile
Triethylamine (Et <sub>3</sub> N)	101.19	1.2	Base (Acid Scavenger)
Dichloromethane (DCM)	-	Solvent	Reaction Medium

## Procedure

- **Preparation:** In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethanolamine (1.1 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (10 mL per gram of sulfonyl chloride).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Addition:** Dissolve 2-Nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: Exothermic reaction; control addition rate to keep temp < 5 °C.
- **Reaction:** Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the sulfonyl chloride.
- **Workup:**
  - Wash the organic layer with 1M HCl (2x) to remove excess ethanolamine and triethylamine.

- Wash with Sat. NaHCO<sub>3</sub> (1x) and Brine (1x).
- Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: The crude product is typically a solid that can be recrystallized from Ethanol/Water or used directly if purity >95% by NMR.

## Step 2: Reduction to 2-Amino-N-(2-hydroxyethyl)benzenesulfonamide

The nitro group is reduced to the aniline using catalytic hydrogenation. This method is preferred in pharmaceutical contexts for its cleanliness compared to iron-mediated (Bechamp) reductions.

### Reagents

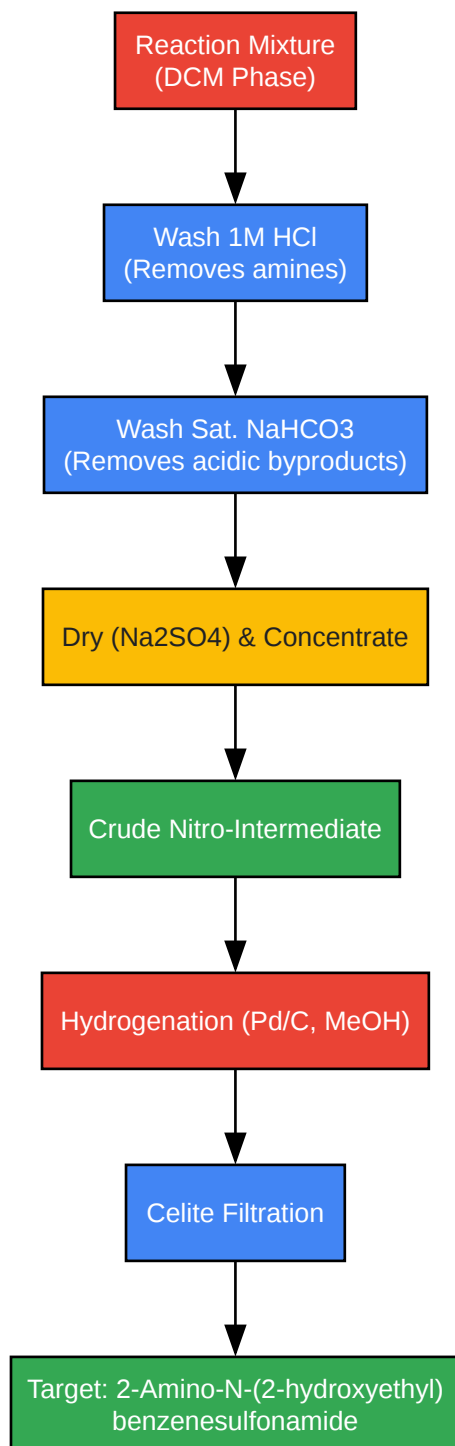
Reagent	Role
Nitro-Sulfonamide Intermediate	Substrate
10% Pd/C (10 wt% loading)	Catalyst
Methanol (MeOH)	Solvent
Hydrogen Gas (H <sub>2</sub> )	Reducing Agent (Balloon or Parr shaker)

### Procedure

- Dissolution: Dissolve the 2-Nitro-N-(2-hydroxyethyl)benzenesulfonamide in MeOH (0.1 M concentration).
- Inerting: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.
- Hydrogenation: Purge the flask with H<sub>2</sub> gas (vacuum/fill cycles x3). Stir vigorously under an H<sub>2</sub> atmosphere (balloon pressure is usually sufficient) at RT for 4–12 hours.
- Filtration: Once the starting material is consumed (TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

- Isolation: Concentrate the filtrate under reduced pressure to yield the target **2-amino-N-(2-hydroxyethyl)benzenesulfonamide**.
- Purification: Recrystallization from water or EtOH/Ether if necessary.

## Workup & Purification Logic



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Figure 2: Purification workflow ensuring removal of starting materials and catalyst.

## Analytical Characterization

To validate the synthesis, the following spectral data are expected:

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - δ 7.5–6.6 ppm (m, 4H): Aromatic protons. The ortho-amino group shields adjacent protons, shifting them upfield compared to the nitro precursor.
  - δ 5.8 ppm (s, 2H): Aniline -NH<sub>2</sub> (Broad singlet, D<sub>2</sub>O exchangeable).
  - δ 4.7 ppm (t, 1H): Hydroxyl -OH.
  - δ 3.4 ppm (q, 2H): Methylene adjacent to OH (-CH<sub>2</sub>-OH).
  - δ 2.8 ppm (t, 2H): Methylene adjacent to N (-NH-CH<sub>2</sub>-).
- Mass Spectrometry (ESI+):
  - Calculated MW: 216.26 g/mol .
  - Expected [M+H]<sup>+</sup>: 217.3 m/z.

## Safety & Hazards

- 2-Nitrobenzenesulfonyl chloride: Corrosive and causes severe skin burns. It is a lachrymator. Handle in a fume hood.
- Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (e.g., water or methanol) and handle under inert gas.
- Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

## References

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